molecular formula C10H18ClNO3S B1308170 N-Butyl-2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide CAS No. 5553-31-1

N-Butyl-2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Cat. No.: B1308170
CAS No.: 5553-31-1
M. Wt: 267.77 g/mol
InChI Key: VKMJMESXFCNSSL-UHFFFAOYSA-N
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Description

N-Butyl-2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a chemical compound with the molecular formula C10H18ClNO3S It is an amide derivative that contains a butyl group, a chloro group, and a dioxidotetrahydrothiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide typically involves the reaction of 2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide with butylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent choice, and reaction time. Purification steps, including recrystallization or chromatography, are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Butyl-2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Butyl-2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide involves its interaction with specific molecular targets, such as potassium channels. The compound acts as an activator of GIRK1/2 potassium channels, which are involved in regulating cellular excitability. By modulating these channels, the compound can influence various physiological processes, including pain perception, heart rate regulation, and neuronal signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Butyl-2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to modulate GIRK1/2 potassium channels sets it apart from other similar compounds, making it a valuable tool in scientific research and potential therapeutic applications .

Properties

IUPAC Name

N-butyl-2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO3S/c1-2-3-5-12(10(13)7-11)9-4-6-16(14,15)8-9/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMJMESXFCNSSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1CCS(=O)(=O)C1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001179531
Record name N-Butyl-2-chloro-N-(tetrahydro-1,1-dioxido-3-thienyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001179531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5553-31-1
Record name N-Butyl-2-chloro-N-(tetrahydro-1,1-dioxido-3-thienyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5553-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Butyl-2-chloro-N-(tetrahydro-1,1-dioxido-3-thienyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001179531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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